3-(Pyridin-4-yl)butanoic acid hydrochloride

CAS No.: 2044722-48-5

Cat. No.: VC5228414

Molecular Formula: C9H12ClNO2

Molecular Weight: 201.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2044722-48-5 |

|---|---|

| Molecular Formula | C9H12ClNO2 |

| Molecular Weight | 201.65 |

| IUPAC Name | 3-pyridin-4-ylbutanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H11NO2.ClH/c1-7(6-9(11)12)8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3,(H,11,12);1H |

| Standard InChI Key | ZTDBIXHLRQDQES-UHFFFAOYSA-N |

| SMILES | CC(CC(=O)O)C1=CC=NC=C1.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

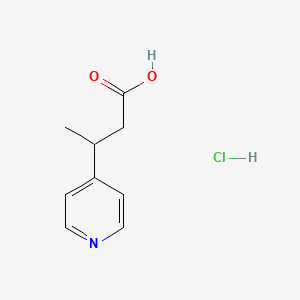

3-(Pyridin-4-yl)butanoic acid hydrochloride (CAS: 2044722-48-5; 71879-56-6 ) is a hydrochloride salt of the carboxylic acid derivative featuring a pyridine ring substituted at the fourth position of a butanoic acid backbone. Its molecular formula is C₉H₁₂ClNO₂, with a molecular weight of 201.65 g/mol . The compound’s IUPAC name is 3-pyridin-4-ylbutanoic acid hydrochloride, and its SMILES representation is CC(CC(=O)O)C1=CC=NC=C1.Cl.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂ClNO₂ | |

| Molecular Weight | 201.65 g/mol | |

| InChI Key | ZTDBIXHLRQDQES-UHFFFAOYSA-N | |

| SMILES | CC(CC(=O)O)C1=CC=NC=C1.Cl |

Predicted Physicochemical Properties

Collision cross section (CCS) values, critical for mass spectrometry applications, vary with adduct formation. For the [M+H]+ ion (m/z 166.08626), the predicted CCS is 135.0 Ų, while the [M+Na]+ adduct (m/z 188.06820) has a CCS of 146.6 Ų . These values aid in compound identification during analytical workflows.

Synthesis and Purification

Synthetic Routes

The synthesis of 3-(pyridin-4-yl)butanoic acid hydrochloride typically involves condensation reactions between pyridine derivatives and carboxylic acid precursors, followed by hydrochloride salt formation. While detailed protocols are scarce in public databases, analogous syntheses of pyridine-carboxylic acid derivatives suggest the use of succinic anhydride or Grignard reagents to extend the carbon chain. Chromatographic techniques, such as reverse-phase HPLC, are employed for purification to achieve high yields (>95%).

Industrial Production Challenges

Scale-up production requires precise control of reaction parameters (e.g., pH, temperature) to minimize byproducts. Automated continuous-flow systems are preferred in industrial settings to enhance reproducibility.

Applications in Research and Industry

Medicinal Chemistry

The compound’s pyridine moiety enables interactions with biological targets, making it a valuable intermediate in drug discovery. It has been utilized in the synthesis of NAmPRTase inhibitors and FK866 analogs, which modulate NAD+ biosynthesis pathways implicated in cancer and metabolic disorders . Its structural flexibility allows functionalization at the carboxylic acid group for prodrug development.

Biochemical Assays

In enzymology studies, 3-(pyridin-4-yl)butanoic acid hydrochloride serves as a substrate analog to probe enzyme kinetics, particularly for oxidoreductases and transferases. Its fluorescence-quenching properties (attributed to the pyridine ring) facilitate real-time monitoring of enzymatic reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume